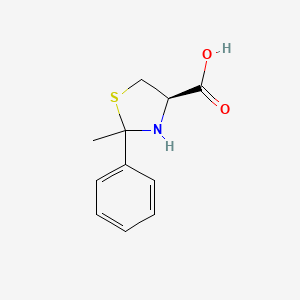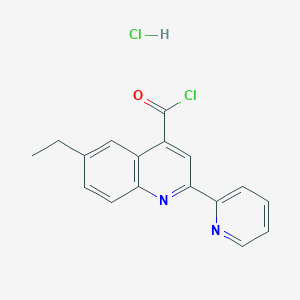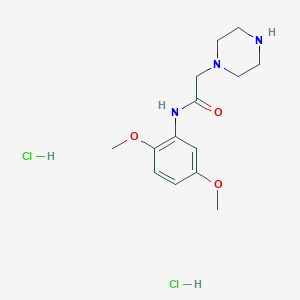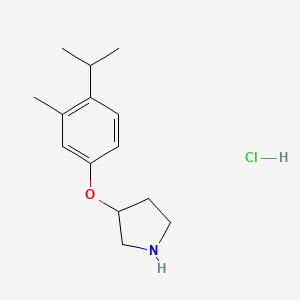
2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride
Descripción general
Descripción
2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride is a chemical compound that has gained significant attention. It is a part of the indole family, which is a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .Molecular Structure Analysis
The molecular formula of 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride is C14H19ClN2O, and its molecular weight is 266.76 g/mol. Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
Synthesis Techniques
2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride has been synthesized using various methods. For instance, Zheng Rui (2010) described a process using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials to prepare a similar compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng, 2010).
Applications in Receptor Agonist Synthesis
The compound has been investigated in the context of receptor agonist synthesis. Luo and Naguib (2012) synthesized a derivative, (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, as a selective CB2 receptor agonist, indicating potential uses in receptor-based studies (Luo & Naguib, 2012).
Analysis in Environmental Samples
In environmental studies, Borova et al. (2015) developed a methodology for detecting new psychoactive substances (NPSs), including derivatives of 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride, in wastewater samples. This highlights its relevance in monitoring environmental contamination and drug use (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) explored the synthesis of new compounds using 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride derivatives, assessing their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Cannabimimetic Effects
Nakajima et al. (2011) identified and quantified various compounds, including derivatives of 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride, in illegal products, investigating their cannabimimetic effects. This illustrates its role in pharmacological studies of psychoactive substances (Nakajima et al., 2011).
Structural and Spectroscopic Analysis
Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on the vibrational and electronic properties of a related compound, (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone. Their findings can contribute to the understanding of the physical and chemical characteristics of similar compounds (Al-Wabli, Govindarajan, Almutairi, & Attia, 2017).
Crystallographic Studies
Karthik et al. (2021) studied the crystal structure of a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, providing insights into the structural aspects of similar chemical entities (Karthik et al., 2021).
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride could be a promising area for future research.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16;/h1-2,4,6,12,15H,3,5,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFKYGAIAVBHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride | |
CAS RN |
1220033-68-0 | |
| Record name | Methanone, (2,3-dihydro-1H-indol-1-yl)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)





![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)


![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)